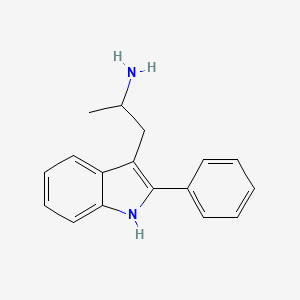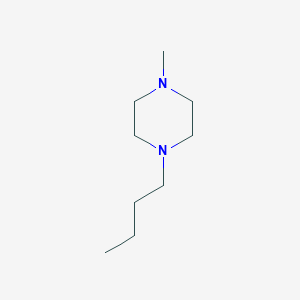
Sodium (8-methylnonyl) 9-(sulfooxy)stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (8-methylnonyl) 9-(sulfooxy)stearate involves the esterification of octadecanoic acid with 8-methylnonanol, followed by sulfonation . The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions . The process is optimized for high yield and purity, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (8-methylnonyl) 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium (8-methylnonyl) 9-(sulfooxy)stearate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sodium (8-methylnonyl) 9-(sulfooxy)stearate involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds . The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium stearate
Comparison
Compared to similar compounds, Sodium (8-methylnonyl) 9-(sulfooxy)stearate has a unique structure that provides distinct surfactant properties . Its longer alkyl chain and sulfooxy group contribute to its higher efficiency in reducing surface tension and solubilizing hydrophobic compounds .
Eigenschaften
CAS-Nummer |
67815-96-7 |
|---|---|
Molekularformel |
C28H55NaO6S |
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
sodium;[1-(8-methylnonoxy)-1-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C28H56O6S.Na/c1-4-5-6-7-8-12-17-22-27(34-35(30,31)32)23-18-13-9-14-19-24-28(29)33-25-20-15-10-11-16-21-26(2)3;/h26-27H,4-25H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
GNBIPBCPWNLULT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCCCCCCCC(C)C)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)







![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)

